3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine
Description
3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring dual piperazine substituents at the 3- and 6-positions of the pyridazine core. The 4-ethoxybenzoyl group at the 3-position and the 4-ethylpiperazine moiety at the 6-position distinguish its structure from simpler pyridazine derivatives. Pyridazine derivatives are known for diverse pharmacological activities, including anti-inflammatory, anti-microbial, and anti-viral properties, attributed to their ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-3-26-11-13-27(14-12-26)21-9-10-22(25-24-21)28-15-17-29(18-16-28)23(30)19-5-7-20(8-6-19)31-4-2/h5-10H,3-4,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFYKUKRLJUNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C20H28N4O2
Molecular Weight : 356.47 g/mol
The compound features a complex structure that includes a pyridazine ring, piperazine moieties, and an ethoxybenzoyl group. These structural elements contribute to its potential biological activities.
Research indicates that this compound exhibits significant biological activity across several domains:
-
Anticancer Activity :
- Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. The presence of the piperazine moiety is often associated with enhanced anticancer properties due to its ability to interact with multiple biological targets.
-
Neuropharmacological Effects :
- The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. It may modulate neurotransmitter systems, providing neuroprotective effects.
-
Antimicrobial Properties :
- The compound has shown promise in exhibiting antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Antimicrobial | Significant activity against bacterial strains |
Pharmacological Applications
The pharmacological applications of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine can be categorized as follows:
-
Cancer Treatment :
- Several studies have indicated that compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of pyridazine have been documented to exhibit selective cytotoxicity towards cancerous cells while sparing normal cells.
-
Neurological Disorders :
- The potential neuroprotective effects suggest applications in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders. Research indicates that compounds with piperazine rings can enhance cognitive function and protect against neuronal damage.
-
Infectious Diseases :
- Given its antimicrobial properties, this compound could be explored as a treatment option for bacterial infections, particularly those resistant to conventional antibiotics.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Neuropharmacological Research :
-
Antimicrobial Efficacy :
- A comparative analysis of various piperazine derivatives showed that those with similar functional groups exhibited notable antimicrobial activity, supporting further investigation into the efficacy of this compound against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key structural and functional differences between 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine and analogous pyridazine/piperazine derivatives:
Key Observations:
Chlorine substituents (e.g., in 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) correlate with anti-bacterial activity, possibly due to electrophilic interactions with microbial enzymes .
Piperazine Linkage Variations: Direct piperazine attachment (as in the target compound) versus propyl-linked piperazine (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) influences conformational flexibility and target binding. Shorter linkages may restrict rotational freedom, favoring selective receptor interactions .
Functional Group Contributions: Pyridazinone (e.g., 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one) introduces hydrogen-bonding capacity, critical for AChE inhibition . Trifluoromethyl groups (e.g., in MK69) enhance metabolic stability and receptor affinity via hydrophobic and electronic effects .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution reactions between pyridazine intermediates and piperazine derivatives, analogous to methods for 3-chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine (reflux in acetic acid) .
Biological Activity
The compound 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of piperazine derivatives typically involves several steps, including the formation of piperazine rings and subsequent modifications to introduce functional groups. The specific synthesis route for this compound is not extensively documented in the available literature, but similar compounds have been synthesized using methods involving condensation reactions and cyclization techniques .
Antimicrobial Properties
Piperazine derivatives are known for their antimicrobial properties. Research indicates that compounds with piperazine moieties often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain piperazine derivatives demonstrate effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, which are common pathogens associated with infections .
Antiviral Activity
Another area of interest is the antiviral potential of piperazine-containing compounds. Some derivatives have been tested against various viruses, including HIV and Herpes Simplex Virus (HSV). The presence of specific substituents on the piperazine ring can enhance antiviral activity, making this class of compounds a focus for drug development .
Antitumor Activity
In addition to antimicrobial and antiviral effects, there is evidence suggesting that certain piperazine derivatives possess antitumor properties. A study highlighted the synthesis of piperazine derivatives that showed promising results in inhibiting tumor cell proliferation, indicating their potential as anticancer agents .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of 3-substituted piperazines for their antimicrobial activity. The results indicated that compounds with ethoxy and ethyl substitutions exhibited enhanced antibacterial effects compared to their unsubstituted counterparts .
- Antiviral Screening : Another research effort focused on synthesizing various piperazine derivatives and screening them for antiviral activity against HIV-1 and other viruses. Some derivatives showed moderate protection against viral replication, suggesting a potential therapeutic application .
- Cytotoxicity Assessment : The cytotoxic effects of synthesized piperazine derivatives were assessed in vitro using various cancer cell lines. Results indicated that certain modifications to the piperazine structure significantly influenced cytotoxicity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Data Tables
| Activity Type | Compound | Target Pathogen/Cell Line | Activity Observed |
|---|---|---|---|
| Antibacterial | This compound | Staphylococcus aureus | Significant inhibition |
| Antiviral | Various Piperazine Derivatives | HIV-1 | Moderate protection |
| Antitumor | Piperazine Derivatives | Cancer Cell Lines (e.g., HeLa) | Selective cytotoxicity observed |
Q & A
Q. What are the optimal synthetic routes for 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:
Core Functionalization: Introduce piperazine moieties at positions 3 and 6 via nucleophilic substitution or Buchwald-Hartwig coupling.
Substituent Addition: Attach the 4-ethoxybenzoyl group to the piperazine ring using acylation (e.g., benzoyl chloride under basic conditions).
Purification: Employ column chromatography or recrystallization to isolate intermediates.
Optimization Factors:
Q. How can spectroscopic and crystallographic methods characterize the compound’s structure?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxybenzoyl protons at δ 1.3–1.5 ppm for -CH₂CH₃) .
- HRMS: Confirms molecular weight (e.g., expected [M+H]⁺ ≈ 437.2 Da).
- Crystallography:
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to test inhibition of kinases (e.g., p38 MAPK) at 1–10 µM concentrations .
- Antimicrobial Activity: Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains (e.g., MIC values <50 µg/mL indicate potency) .
- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells to assess IC₅₀ values, ensuring selectivity over healthy cells .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., acylation) be elucidated using computational chemistry?
Methodological Answer:
- DFT Calculations: Model transition states (e.g., Gaussian 16) to identify energy barriers for acylation steps.
- Solvent Effects: Use COSMO-RS to simulate solvent polarity’s impact on reaction rates (e.g., DMF vs. THF) .
- Kinetic Isotope Effects (KIE): Compare H/D substitution in reactants to confirm rate-determining steps (e.g., proton transfer in nucleophilic attack) .
Q. How can structure-activity relationships (SAR) be systematically explored for kinase inhibition?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace ethoxy with methoxy or halogen) and test activity.
- 3D-QSAR: Build CoMFA/CoMSIA models (e.g., SYBYL-X) using IC₅₀ data to map electrostatic/hydrophobic requirements .
- Crystallographic Analysis: Compare ligand-bound kinase structures (e.g., PDB 4EWQ) to identify critical binding interactions (e.g., hydrogen bonds with Lys53) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent protocols (e.g., ATP concentration in kinase assays).
- Meta-Analysis: Pool data from multiple studies (e.g., RevMan) to identify outliers or confounding variables (e.g., cell line variability) .
- Orthogonal Validation: Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
Q. How can metabolic stability and pharmacokinetic (PK) properties be predicted early in development?
Methodological Answer:
- In Silico Tools: Use ADMET Predictor™ to estimate logP (target <3), CYP450 inhibition, and bioavailability.
- Microsomal Assays: Incubate with human liver microsomes (HLM) to measure t₁/₂ (e.g., >30 min suggests stability) .
- Permeability: Caco-2 monolayer assays to predict intestinal absorption (Papp >1×10⁻⁶ cm/s) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
- Source Review: Check assay conditions (e.g., ATP concentration, pH). Higher ATP (1 mM vs. 10 µM) reduces apparent inhibition.
- Compound Purity: Validate via HPLC (≥95% purity) to exclude impurities affecting results .
- Statistical Tests: Apply ANOVA to compare datasets, identifying significant outliers (p<0.05) .
Q. What experimental controls ensure reproducibility in synthetic yields?
Methodological Answer:
- Batch Consistency: Use same-source reagents (e.g., Sigma-Aldryl piperazine).
- Inert Atmosphere: Maintain N₂/Ar flow during moisture-sensitive steps (e.g., acylation).
- Replicate Reactions: Perform triplicate syntheses to calculate %RSD (<5% indicates robustness) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
